
Methyl (R)-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a Boc-protected amino group, a fluorinated aromatic ring, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Propanoate Backbone: The protected amino acid is then esterified using methanol and a suitable catalyst like sulfuric acid.
Introduction of the Fluoro and Nitro Groups: The aromatic ring is functionalized with fluorine and nitro groups through electrophilic aromatic substitution reactions using reagents like fluorine gas and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: Amino derivative.
Hydrolysis of Ester Group: Carboxylic acid derivative.
Substitution of Fluorine: Various substituted aromatic compounds.
科学研究应用
Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate biochemical pathways related to its functional groups, such as those involving amino acids or aromatic compounds.
相似化合物的比较
Similar Compounds
Methyl ®-2-(Boc-amino)-3-(4-nitrophenyl)propanoate: Lacks the fluorine atom.
Methyl ®-2-(Boc-amino)-3-(3-fluorophenyl)propanoate: Lacks the nitro group.
Methyl ®-2-(Boc-amino)-3-(3-chloro-4-nitrophenyl)propanoate: Contains a chlorine atom instead of fluorine.
Uniqueness
Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate is unique due to the combination of its Boc-protected amino group, fluorinated aromatic ring, and nitro group
属性
分子式 |
C15H19FN2O6 |
|---|---|
分子量 |
342.32 g/mol |
IUPAC 名称 |
methyl 3-(3-fluoro-4-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H19FN2O6/c1-15(2,3)24-14(20)17-11(13(19)23-4)8-9-5-6-12(18(21)22)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20) |
InChI 键 |
ZHQYWKSPXFLQNX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6'-Chloro-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13666398.png)
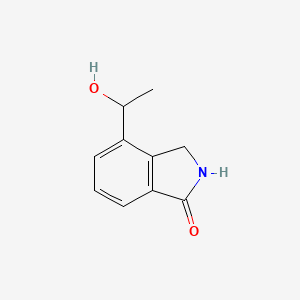
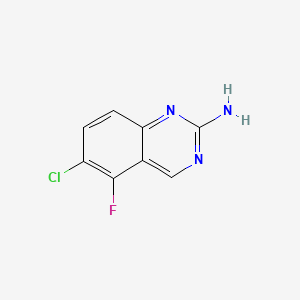
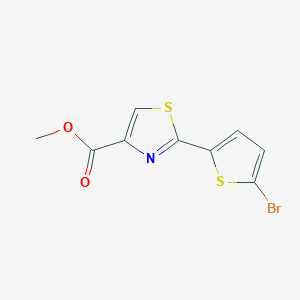
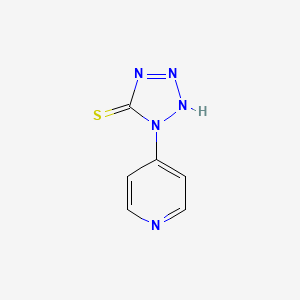

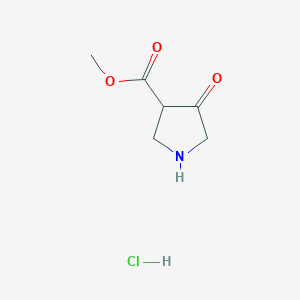
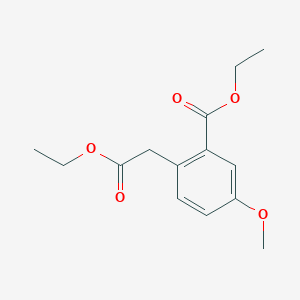



![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)
![4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13666464.png)
